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An In-depth Review of O-1918 and GPR55 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on the G protein-
coupled receptor 55 (GPR55) and its interaction with the pharmacological tool compound O-
1918. We delve into the complexities of GPR55 signaling, the debated pharmacology of O-
1918, and present quantitative data and detailed experimental protocols to support future
research and development in this area.

The GPR55 Receptor and Its Signhaling Cascades

G protein-coupled receptor 55 (GPR55) is a class A GPCR that was initially deorphanized as a
potential cannabinoid receptor due to its sensitivity to various cannabinoid ligands.[1][2]
Despite low sequence homology to the classical cannabinoid receptors CB1 (13.5%) and CB2
(14.4%), its pharmacology is intertwined with the endocannabinoid system.[3] GPR55 is widely
expressed, found in the central nervous system (notably the cerebellum, caudate, and
putamen), as well as peripheral tissues including the gastrointestinal tract, bone, and
vasculature.[3][4][5][6] Its most potent identified endogenous ligand is lysophosphatidylinositol
(LPN.[5]

Activation of GPR55 initiates a diverse range of downstream signaling events, primarily through
coupling to Gaq and Gal2/13 proteins.[3][7][8] This contrasts with classical GPCRs that often
couple to Gi or Gs proteins. The key signaling pathways are summarized below.
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Key Downstream Signaling Pathways:

Gal3/RhoA Pathway: GPR55 activation is strongly linked to the Gal3 G-protein, which in
turn stimulates the small GTPase RhoA.[2][6][7] Activated RhoA is a master regulator of the
actin cytoskeleton, leading to the formation of stress fibers.[6] This pathway is crucial for
GPR55's role in cell migration and morphology.[9]

Gag/PLC/Calcium Mobilization: GPR55 activation can also proceed via Gag, which
stimulates Phospholipase C (PLC).[3][8] PLC hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3
triggers the release of calcium (Ca2+) from intracellular stores, leading to transient or
oscillatory increases in cytosolic calcium concentration.[6][7][10]

MAPK/ERK Pathway: A major downstream consequence of GPR55 activation is the
phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, part
of the Mitogen-Activated Protein Kinase (MAPK) cascade.[7][9] This pathway is implicated in
the receptor's effects on cell proliferation and survival.[9]

Transcription Factor Activation: GPR55 signaling extends to the nucleus by activating several
key transcription factors. These include the Nuclear Factor of Activated T-cells (NFAT),
Nuclear Factor-kappa B (NF-kB), and cAMP Response Element-Binding protein (CREB).[6]
[7] This links GPR55 activation to changes in gene expression related to inflammation,
immune response, and cell growth.
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Caption: Overview of major GPR55 signaling pathways.

The Complex Pharmacology of O-1918

0-1918 is a synthetic cannabidiol analogue that lacks activity at CB1 and CB2 receptors.[9] It
has been widely used as a pharmacological tool to investigate a putative "abnormal cannabidiol
receptor" and, more recently, GPR55. However, its mode of action at GPR55 is not
straightforward and appears to be highly context- and assay-dependent.

o Evidence as an Antagonist: Several studies classify O-1918 as a GPR55 antagonist. It has
been shown to inhibit the hypotensive effects of abnormal-cannabidiol (abn-CBD) and
anandamide (AEA) in vivo.[9][11] In cell-based assays, O-1918 has been reported to reduce
GPR55 agonist-induced reactive oxygen species (ROS) production.[12] Furthermore, it has
been used to block anandamide-induced Ca2+ elevation in endothelial cells, an effect
attributed to GPR55.[9]
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» Conflicting and Atypical Behavior: Contrary to a simple antagonist profile, some studies
report anomalous effects. In rat mesenteric arteries, O-1918 did not block, but instead
significantly potentiated the vasorelaxation induced by the GPR55 agonist LPI.[10][13] In
functional assays measuring [3-arrestin recruitment, O-1918, along with other atypical
cannabinoids, failed to evoke any response, suggesting it does not engage all aspects of
receptor activation.[8][14]

» Off-Target Activity: The interpretation of O-1918's effects is further complicated by its activity
at other receptors. It is a known antagonist or biased agonist for GPR18.[11] This off-target
activity is critical to consider when interpreting in vivo data or experiments in systems where
GPR18 is expressed.

This conflicting evidence suggests that O-1918 may act as a biased agonist, an allosteric
modulator, or that its effects are highly dependent on the specific signaling pathway being
measured. Researchers must exercise caution when interpreting results obtained using O-
1918 as a selective GPR55 antagonist.
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Caption: The conflicting pharmacology of O-1918 at GPR55.
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Quantitative Data Summary

The following tables summarize quantitative data for O-1918 and other key GPR55 ligands
based on the available literature. The variability in reported values underscores the influence of
different experimental systems and assays.

Table 1: Antagonistic Activity of O-1918

0-1918 .
. . Species/Syste
Assay/Model Agonist Concentration Reference
m
I Value
Mouse
o abnormal- .
Vasodilation . 30 uM mesenteric [15]
cannabidiol ]
arteries
Mouse
o abnormal- ]
Vasodilation o Kb = 2-3 uM mesenteric [15]
cannabidiol ]
arteries
Hypotension anandamide 1 mg/kg (i.p.) Rat (in vivo) [11][16]

B Human Umbilical
) Not specified, but ) )
Ca?* Release anandamide Vein Endothelial [9]

blocked effect
Cells (HUVEC)

| ROS Production | DHA-DA (GPR55 Agonist) | Not specified, but reduced effect | PC12 Cells |
[12] ]

Table 2: Atypical and Potentiating Effects of O-1918

Effect of O- 0-1918 Species/Syste

Assay/Model . Reference
1918 Concentration m
LPl-induced o . Rat mesenteric
. Potentiation Not specified . [10][13]
Vasorelaxation arteries

| B-arrestin2-GFP Redistribution | No effect | Up to 10-30 uM | hGPR55 U20S cells |[8][14] |
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Table 3: Agonist Potencies of Common GPR55 Ligands (for comparison)

. Species/Syste
Ligand Assay Potency (ECso) Reference
L-a-

. ERK
lysophosphati . GPR55-
. . Phosphorylati ~1-10 uyM [71[9]
dylinositol HEK293 cells
on
(LPI)
L-a-
- . GPR55-HEK?293
lysophosphatidyli  Calcium Release  ~1 uM I [6]
cells
nositol (LPI)
hGPR55-
0-1602 GTPyS Binding ~13 nM HEK293 [8]
membranes
mEPSC Mouse
0-1602 Frequency 100 nM hippocampal [17]
Increase slices
hGPR55-
AM251 GTPyS Binding ~2 UM HEK293 [8]
membranes

| AM251 | Calcium Release | ~1 uM | GPR55-HEK293 cells |[6] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature for studying O-
1918 and GPR55 signaling.

ERK1/2 Phosphorylation Assay (In-Cell Western)

This assay quantifies the activation of the MAPK/ERK pathway by measuring the

phosphorylation of ERK1/2 within cells.

Methodology:
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Cell Culture: CHO or HEK293 cells stably expressing human GPR55 (hGPR55) are seeded
into 96-well plates and grown to confluence.

Serum Starvation: Cells are serum-starved for 4-24 hours prior to the experiment to reduce
basal ERK phosphorylation.

Compound Treatment: Cells are treated with vehicle, a reference agonist (e.g., LPI, O-1602),
or test compounds (like O-1918) at various concentrations for a predetermined time (e.g., 5-
30 minutes) at 37°C. For antagonist studies, cells are pre-incubated with the antagonist (e.qg.,
0-1918) for 15-30 minutes before adding the agonist.

Fixation and Permeabilization: The medium is removed, and cells are fixed with 4%
paraformaldehyde for 20 minutes at room temperature. After washing, cells are
permeabilized with a solution of 0.1% Triton X-100 in PBS for 20 minutes.

Blocking: Non-specific binding is blocked by incubating with a blocking buffer (e.g., Odyssey
Blocking Buffer or 5% BSA) for 1.5 hours.

Primary Antibody Incubation: Cells are incubated overnight at 4°C with a primary antibody
cocktail containing an antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2) and a
normalization antibody (e.g., Mouse anti-GAPDH or total-ERK).

Secondary Antibody Incubation: After washing, cells are incubated for 1 hour in the dark with
a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g.,
IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse).

Imaging and Quantification: The plate is washed and scanned on an infrared imaging system
(e.g., LI-COR Odyssey). The integrated intensity of the p-ERK signal is normalized to the
intensity of the normalization protein signal. Data are typically expressed as a fold change
over the vehicle-treated control.[3]
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Caption: Workflow for an In-Cell Western p-ERK assay.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b109532?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores following receptor
activation.

Methodology:

Cell Culture: HEK293 cells stably expressing GPR55 are seeded onto black-walled, clear-
bottom 96- or 384-well plates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or
Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C. A probenecid solution is often
included to prevent dye leakage.

Baseline Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR,
FlexStation). A baseline fluorescence reading is taken for several seconds before compound
addition.

Compound Addition: Test compounds (agonists) are automatically injected into the wells
while fluorescence is continuously monitored. For antagonist testing, the antagonist (e.g., O-
1918) is added 15-30 minutes prior to the addition of a reference agonist (e.g., LPI).

Data Acquisition: Fluorescence intensity is recorded over time (typically 2-3 minutes) to
capture the transient calcium signal.

Analysis: The response is quantified as the peak fluorescence intensity over baseline or the
area under the curve. Dose-response curves are generated to determine ECso values for
agonists or ICso values for antagonists.[6][7]

B-Arrestin Recruitment Assay

This assay directly measures the interaction of B-arrestin with the activated GPR55 receptor, a
key step in GPCR desensitization and signaling.

Methodology:

e Cell Line: U20S or HEK293 cells are used, co-transfected with GPR55 and a B-arrestin2-
GFP (Barr2-GFP) fusion protein.
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o Cell Plating: Cells are plated in microplates suitable for high-content imaging.
e Compound Treatment: Cells are treated with ligands for 30-60 minutes.

e Imaging: Live-cell or fixed-cell imaging is performed using a high-content automated
microscope.

e Analysis: In unstimulated cells, Barr2-GFP shows a diffuse cytoplasmic distribution. Upon
GPR55 activation by an agonist, Barr2-GFP translocates from the cytoplasm to the receptor
at the plasma membrane, appearing as fluorescent puncta. Image analysis software is used
to quantify the formation of these puncta or the redistribution of fluorescence intensity from
the cytoplasm to the membrane. The number of puncta per cell or the change in texture of
the fluorescence signal is used as the readout.[8][14]

Conclusion and Future Directions

The GPR55 receptor represents a promising therapeutic target due to its involvement in a wide
array of physiological processes. The signaling pathways downstream of GPR55 are complex,
primarily involving Gal3/RhoA and Gag/Ca?* cascades, which ultimately influence cell
behavior, proliferation, and gene expression.

0-1918 has been an instrumental tool in exploring these pathways; however, its
pharmacological profile is far from simple. The literature presents a conflicting picture, with
evidence supporting its role as an antagonist, but also data showing atypical potentiation and a
lack of activity in certain assays. Its known off-target effects on GPR18 further necessitate
careful experimental design and interpretation.

For drug development professionals and researchers, the key takeaways are:

o GPR55 signals through non-classical G-protein pathways (Gal3, Gaq) to control
fundamental cellular processes.

e 0-1918 should not be considered a clean GPR55 antagonist. Its effects are context-
dependent, and conclusions drawn from its use should be supported by other methods, such
as genetic knockout or siRNA.[9][15]
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e There is a critical need for the development of more potent and selective GPR55 antagonists
and biased agonists to fully dissect the receptor's function and validate it as a therapeutic
target.

Future research should focus on resolving the molecular mechanism behind O-1918's atypical
pharmacology and on developing novel chemical probes to clarify the distinct roles of the
various GPR55 signaling branches in health and disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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